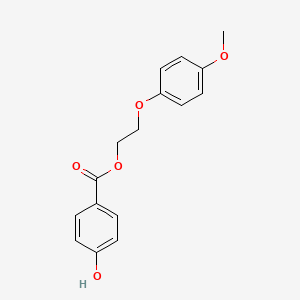
Benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the para position and an ester linkage to a 4-methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methoxyphenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Industry: In the cosmetics industry, it can be used as a preservative or as an ingredient in formulations requiring specific ester functionalities.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester involves its hydrolysis by esterases to release 4-hydroxybenzoic acid and 2-(4-methoxyphenoxy)ethanol. These metabolites can then participate in various biochemical pathways. The compound may also interact with specific molecular targets, such as enzymes or receptors, depending on its structural features.
Comparison with Similar Compounds
Benzoic acid, 4-hydroxy-, ethyl ester: Similar structure but lacks the methoxyphenoxy group.
Benzoic acid, 4-hydroxy-, 2-hydroxyethyl ester: Similar ester linkage but with a hydroxyethyl group instead of methoxyphenoxy.
Benzoic acid, 4-methoxy-, ethyl ester: Similar ester linkage but with a methoxy group on the benzoic acid moiety.
Uniqueness: The presence of both the hydroxy and methoxyphenoxy groups in benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester imparts unique chemical and physical properties, making it distinct from its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
116089-79-3 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-19-14-6-8-15(9-7-14)20-10-11-21-16(18)12-2-4-13(17)5-3-12/h2-9,17H,10-11H2,1H3 |
InChI Key |
MHMBBYOSDUQKIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















